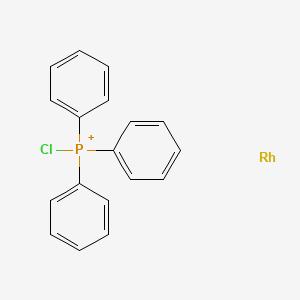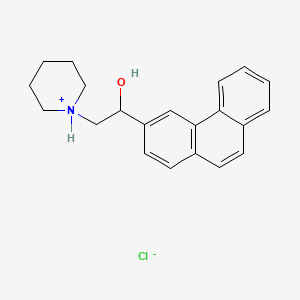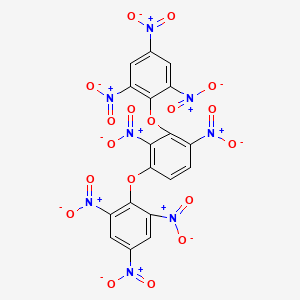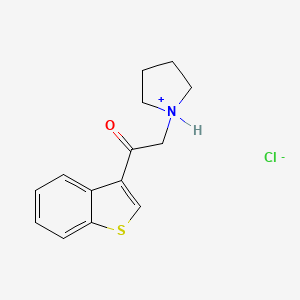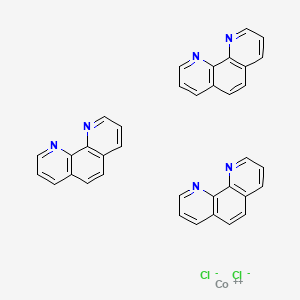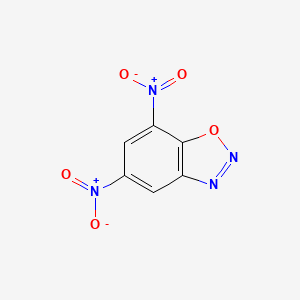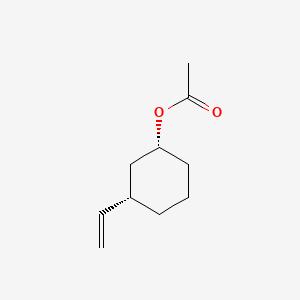
cis-3-Vinylcyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Vinylcyclohexyl acetate: is an organic compound with the molecular formula C10H16O2. It is a vinyl acetate derivative and is known for its unique chemical properties and applications in various fields. This compound is often used in the synthesis of fragrances and flavors due to its pleasant odor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Vinylcyclohexyl acetate typically involves the reaction of vinyl acetate with cyclohexene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:
Reactants: Vinyl acetate and cyclohexene.
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids.
Conditions: Elevated temperatures (around 100-150°C) and pressures.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: cis-3-Vinylcyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The vinyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of cyclohexanol and cyclohexanone.
Reduction: Formation of cyclohexyl alcohol.
Substitution: Formation of halogenated cyclohexyl acetates.
Scientific Research Applications
cis-3-Vinylcyclohexyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of cis-3-Vinylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, in biological systems, it may interact with olfactory receptors, leading to the perception of its characteristic odor.
Comparison with Similar Compounds
cis-3-Hexenyl acetate: Known for its green, leafy odor and used in fragrances.
trans-2-Hexenyl acetate: Has a similar structure but different odor profile.
cis-3-Hexenyl salicylate: Used in perfumery for its floral and green notes.
Uniqueness: cis-3-Vinylcyclohexyl acetate is unique due to its vinyl group, which imparts distinct chemical reactivity and odor characteristics. This makes it valuable in applications where specific olfactory properties are desired.
Properties
CAS No. |
94386-63-7 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
[(1R,3S)-3-ethenylcyclohexyl] acetate |
InChI |
InChI=1S/C10H16O2/c1-3-9-5-4-6-10(7-9)12-8(2)11/h3,9-10H,1,4-7H2,2H3/t9-,10+/m0/s1 |
InChI Key |
MFFQZYIDSYOHOP-VHSXEESVSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC[C@@H](C1)C=C |
Canonical SMILES |
CC(=O)OC1CCCC(C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


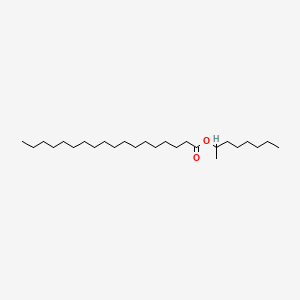
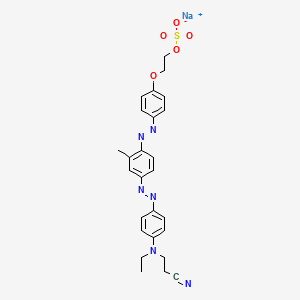
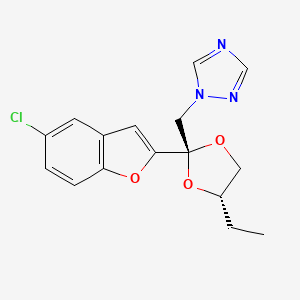
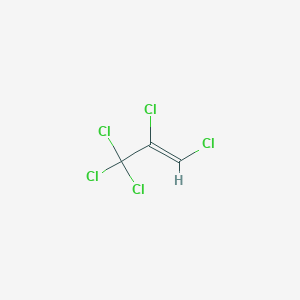
![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
